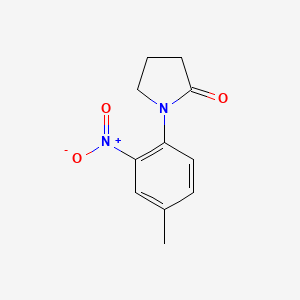

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8-4-5-9(10(7-8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHURAQOGOUTZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Methyl 2 Nitrophenyl Pyrrolidin 2 One and Its Analogues

Direct N-Arylation Approaches for Pyrrolidin-2-one Formation

Direct N-arylation involves the formation of a bond between the nitrogen atom of pyrrolidin-2-one and a carbon atom of the 4-methyl-2-nitrophenyl group. This is a convergent approach, widely employed for its efficiency. The primary methods rely on transition metal catalysis or the inherent reactivity of activated aromatic systems.

Transition Metal-Catalyzed C-N Bond Formation Strategies

Transition metal catalysis has revolutionized C-N bond formation, offering mild and efficient conditions for coupling amines and amides with aryl halides. Palladium and copper-based systems are the most prominent catalysts for this transformation.

Palladium-catalyzed N-arylation, often referred to as Buchwald-Hartwig amination, is a powerful tool for constructing C-N bonds. This methodology can be applied to the synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one by coupling pyrrolidin-2-one with a suitable 4-methyl-2-nitrophenyl halide, such as 1-bromo-4-methyl-2-nitrobenzene or 1-chloro-4-methyl-2-nitrobenzene.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrrolidin-2-one (the lactam anion) to the palladium center. Reductive elimination from this intermediate furnishes the desired N-aryl lactam product and regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle. nih.govresearchgate.net Tandem reactions, where an initial N-arylation is followed by an intramolecular carboamination, have been developed for the synthesis of complex N-aryl pyrrolidines, showcasing the versatility of palladium catalysis in this field. nih.govnih.govdocumentsdelivered.com

Table 1: Key Components in Palladium-Mediated N-Arylation of Pyrrolidin-2-one

| Component | Function / Examples | Rationale |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and promotes oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates pyrrolidin-2-one to form the active nucleophile. |

| Aryl Halide | 1-Bromo-4-methyl-2-nitrobenzene | The electrophilic partner in the coupling reaction. |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the medium for the reaction; must be anhydrous and inert. |

This table is a generalized representation based on established principles of Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for C-N bond formation that utilizes copper as the catalyst. organic-chemistry.org This reaction involves the coupling of an amine or amide with an aryl halide at elevated temperatures. acs.org For the synthesis of this compound, this would entail the reaction of pyrrolidin-2-one with a halonitroarene like 1-iodo- or 1-bromo-4-methyl-2-nitrobenzene in the presence of a copper catalyst and a base. rsc.org

Historically, Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. organic-chemistry.orgacs.org However, modern advancements have led to the development of milder conditions, often employing copper(I) salts (e.g., CuI) and various ligands, such as diamines or amino acids, which stabilize the copper catalyst and facilitate the reaction at lower temperatures. researchgate.net The mechanism is believed to involve the formation of a copper-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. organic-chemistry.org

Table 2: Comparison of Classical vs. Modern Ullmann-Type N-Arylation

| Feature | Classical Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Catalyst | Copper powder (stoichiometric) | Cu(I) salts (e.g., CuI, Cu₂O) (catalytic) |

| Ligands | Typically none | Diamines, Phenanthrolines, Amino Acids |

| Temperature | >150-200 °C | 80-120 °C |

| Base | K₂CO₃, NaOH | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Scope | Limited, often requires activated aryl halides | Broad, applicable to a wider range of substrates |

This table synthesizes general trends in the development of the Ullmann reaction.

Nucleophilic Aromatic Substitution (SNAr) Routes on Halonitroarenes

Nucleophilic aromatic substitution (SNAr) is a viable pathway for synthesizing this compound, provided a suitable precursor is used. libretexts.org This reaction mechanism does not require a metal catalyst but is contingent on the aromatic ring being highly electron-deficient. pressbooks.pub

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (typically a halogen like fluorine or chlorine) is essential. libretexts.orgpressbooks.pub In the case of the target molecule, a precursor like 1-fluoro-4-methyl-2-nitrobenzene or 1-chloro-4-methyl-2-nitrobenzene would be ideal. The electron-withdrawing nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism. nih.gov First, the pyrrolidin-2-one anion (formed by deprotonation with a base) attacks the carbon atom bearing the leaving group. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. pressbooks.pubnih.gov The reaction rate is dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups. researchgate.netnih.gov

Cyclization Strategies Employing Nitroaryl Precursors

An alternative to direct N-arylation is the construction of the pyrrolidin-2-one ring onto a pre-existing nitroaryl scaffold. This approach involves forming one of the bonds of the lactam ring in the final synthetic step, typically through an intramolecular cyclization.

Intramolecular Cyclization Mechanisms

This strategy begins with a precursor that already contains the 4-methyl-2-nitrophenylamino moiety attached to a four-carbon chain with a terminal carboxylic acid or ester group. For instance, a molecule such as 4-((4-methyl-2-nitrophenyl)amino)butanoic acid or its corresponding ester could serve as a suitable precursor.

The key step is the intramolecular amide bond formation. This can be achieved through various methods:

Thermal or Acid-Catalyzed Cyclization: Heating the amino acid precursor, often in the presence of an acid catalyst, can drive the intramolecular condensation reaction with the elimination of water to form the five-membered lactam ring.

Coupling Reagent-Mediated Cyclization: Standard peptide coupling reagents (e.g., DCC, EDC) can be used to activate the carboxylic acid group, facilitating nucleophilic attack by the aniline-type nitrogen to close the ring under milder conditions.

While this approach can be effective, it is often more linear and may require more synthetic steps to prepare the cyclization precursor compared to the more convergent direct N-arylation methods. nih.govmdpi.com

Precursor Synthesis and Functionalization for Cyclization

The construction of the 1-aryl-2-pyrrolidinone scaffold fundamentally relies on the availability of suitably functionalized precursors that can undergo intramolecular cyclization. Two primary retrosynthetic disconnections are commonly considered: one involving the formation of the C-N bond between the aromatic ring and the pyrrolidinone nitrogen, and the other involving the cyclization of a linear precursor already containing the N-aryl bond.

For the synthesis of this compound, a key precursor is 4-methyl-2-nitroaniline (B134579). This starting material can be coupled with a four-carbon synthon that provides the backbone of the pyrrolidinone ring. Common strategies for precursor synthesis and functionalization include:

Alkylation of anilines with γ-haloesters: 4-Methyl-2-nitroaniline can be reacted with a γ-butyrolactone or an ester of 4-halobutanoic acid. The nucleophilic substitution reaction forms an N-(4-carboxypropyl)aniline derivative. Subsequent intramolecular cyclization, often promoted by dehydrating agents or heat, yields the desired pyrrolidinone. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the aniline (B41778), potentially requiring harsher reaction conditions or the use of a stronger base to facilitate the initial N-alkylation.

Reductive amination of keto-acids: The reaction of 4-methyl-2-nitroaniline with levulinic acid (4-oxopentanoic acid) under reductive amination conditions can furnish the corresponding amino acid precursor. Subsequent cyclization would then lead to the formation of the lactam ring.

Michael addition to α,β-unsaturated esters: The addition of 4-methyl-2-nitroaniline to an acrylate (B77674) derivative, such as ethyl acrylate, can be a viable route. However, this would lead to a β-amino ester, which upon cyclization would form a different ring system. A more suitable approach involves the use of a γ-functionalized α,β-unsaturated ester.

The functionalization of these precursors for efficient cyclization is critical. This often involves the activation of a carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC), thionyl chloride, or the conversion to an acid chloride or ester.

Multi-Component Reactions for Pyrrolidinone Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolidinones in a single step from simple starting materials.

The imino Diels-Alder reaction, a variation of the classical Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with an imine as the dienophile. This methodology can be employed for the synthesis of tetrahydroquinoline derivatives, which can be structurally analogous to the precursors of N-aryl pyrrolidinones.

A relevant example is the one-pot synthesis of N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. javeriana.edu.coresearchgate.net This reaction proceeds via a BiCl₃-catalyzed imino Diels-Alder cycloaddition of a substituted aniline (e.g., toluidine), an aldehyde (e.g., a nitrobenzaldehyde), and an electron-rich alkene (e.g., N-vinylpyrrolidin-2-one). javeriana.edu.coresearchgate.net In this specific reaction, the N-vinylpyrrolidin-2-one acts as the dienophile, reacting with an in situ-formed imine from the aniline and aldehyde.

While this reaction does not directly yield this compound, it demonstrates the feasibility of incorporating a nitrophenyl group and a pyrrolidinone moiety in a single molecule through a multi-component strategy. The reaction conditions for a similar synthesis are summarized in the table below.

| Entry | Aniline | Aldehyde | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | p-Toluidine | 4-Nitrobenzaldehyde | N-Vinylpyrrolidin-2-one | BiCl₃ (10 mol%) | CH₃CN | RT | 12 | 95 | researchgate.net |

| 2 | p-Toluidine | 3-Nitrobenzaldehyde | N-Vinylpyrrolidin-2-one | BiCl₃ (10 mol%) | CH₃CN | RT | 12 | 70 | researchgate.net |

Table 1: Examples of Imino Diels-Alder Reactions for the Synthesis of N-Arylpyrrolidinone-containing Tetrahydroquinolines.

The nitro-Mannich reaction, or aza-Henry reaction, involves the addition of a nitroalkane to an imine, forming a β-nitroamine. This reaction is a powerful tool for the construction of C-C bonds and the introduction of nitrogen and nitro functionalities. nih.gov Subsequent transformations of the β-nitroamine product can lead to the formation of various heterocyclic structures, including pyrrolidines and pyrrolidinones. nih.govox.ac.uk

A cascade reaction involving a nitro-Mannich addition followed by lactamization can be a direct route to substituted pyrrolidin-2-ones. ox.ac.uk This approach typically involves the reaction of a γ-nitro ester with an imine. The initial nitro-Mannich reaction is followed by reductive cyclization of the nitro group with the ester functionality to form the lactam ring.

For the synthesis of analogues of this compound, this pathway would involve an imine derived from 4-methyl-2-nitroaniline. The reaction of this imine with a suitable γ-nitro ester would generate the linear precursor, which upon reduction and cyclization, would yield the desired product. The stereochemical outcome of the nitro-Mannich reaction can often be controlled through the use of chiral catalysts, allowing for the enantioselective synthesis of pyrrolidinone derivatives. nih.govacs.org

| Entry | Imine Source (Aldehyde + Amine) | Nitroalkane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Benzaldehyde + Aniline | Methyl 3-nitropropanoate | Benzoic Acid | Toluene | 70 | 12 | 95 | ox.ac.uk |

| 2 | Isovaleraldehyde + Benzylamine | Methyl 3-nitropropanoate | Benzoic Acid | Toluene | 70 | 12 | 98 | ox.ac.uk |

Table 2: Examples of Nitro-Mannich/Lactamization Cascades for Pyrrolidinone Synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the nature and loading of any catalysts and ligands employed.

The choice of solvent can significantly influence the rate and outcome of the reactions involved in pyrrolidinone synthesis. rsc.orgwhiterose.ac.uk For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to enhance the solubility of the reactants and promote the reaction. whiterose.ac.uk However, for metal-catalyzed cross-coupling reactions, ethereal solvents like 1,4-dioxane (B91453) or toluene are commonly employed. rsc.org The selection of the solvent should also consider its compatibility with the reagents and intermediates, as well as the ease of product isolation.

Temperature control is crucial for managing reaction kinetics and selectivity. For many cyclization reactions, heating is required to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product, particularly with the presence of the sensitive nitro group. For exothermic reactions, such as some multi-component reactions, cooling may be necessary to control the reaction rate and prevent the formation of byproducts.

For synthetic routes that rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, the choice of catalyst and ligand is paramount. wikipedia.orgacsgcipr.org These reactions are powerful methods for the formation of C-N bonds and are applicable to the synthesis of N-aryl lactams.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides or triflates. wikipedia.org The synthesis of this compound via this method would involve the coupling of pyrrolidin-2-one with a suitable 4-methyl-2-nitrophenyl halide. The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand used. acsgcipr.org Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often effective for challenging couplings. The catalyst loading is typically in the range of 1-5 mol%, and careful optimization is required to balance reaction efficiency with cost. libretexts.org

Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of C-N bonds. wikipedia.org It typically requires harsher reaction conditions than the Buchwald-Hartwig amination, including higher temperatures and the use of stoichiometric amounts of copper. However, recent advances have led to the development of more efficient catalytic systems that operate under milder conditions, often employing ligands such as diamines or amino acids to stabilize the copper catalyst and facilitate the reaction. tcichemicals.comnumberanalytics.com The design of the ligand is crucial for achieving high yields and selectivity. nih.gov

The following table provides illustrative examples of catalyst and ligand systems used in the N-arylation of amides and lactams.

| Entry | Amide/Lactam | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | δ-Valerolactam | 4-Chlorotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | researchgate.net |

| 2 | Acetamide | 1-Bromo-4-nitrobenzene | NiCl₂(dme) | PAd-DalPhos | NaOtBu | Dioxane | 110 | 85 | nih.gov |

| 3 | Pyrrolidin-2-one | 1-Iodo-4-nitrobenzene | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 80 | numberanalytics.com |

Table 3: Examples of Catalyst and Ligand Systems for N-Arylation of Lactams and Amides.

Reaction Time and Isolation Techniques

The time required for the synthesis of N-aryl pyrrolidin-2-ones can vary significantly based on the chosen synthetic methodology, catalyst system, and reaction conditions such as temperature and mode of heating (conventional vs. microwave).

For related copper-catalyzed N-arylation reactions of 2-pyrrolidone with various aryl halides, an optimized reaction time of approximately 5 hours has been reported under conventional heating at 110 °C. mdpi.comresearchgate.net In contrast, palladium-catalyzed methods like the Buchwald-Hartwig amination can also fall within this range, though specific conditions can alter the duration. For instance, the synthesis of N-aryl-substituted pyrrolidines via iridium-catalyzed reductive amination has been shown to require a reaction time of 12 hours at 80°C. nih.gov

The use of microwave irradiation can dramatically reduce reaction times. For example, a solvent-free, microwave-assisted N-alkylation of lactams can be completed in as little as 115 seconds. mdpi.com Similarly, where a conventional thermal synthesis of N-acylated cephalosporin (B10832234) derivatives takes 2 to 6 hours, a microwave-assisted method on a solid support achieves the same transformation in just 2 minutes. cem.com

Table 1: Comparison of Reaction Times for Synthesis of N-Aryl Pyrrolidin-2-ones and Analogues

| Synthetic Method | Catalyst/Conditions | Reaction Time | Reference |

| Copper-Catalyzed N-Arylation of 2-pyrrolidone | CuI / (S)-N-methylpyrrolidine-2-carboxylate | 5 hours | mdpi.comresearchgate.net |

| Iridium-Catalyzed Reductive Amination | Iridium Complex / Formic Acid | 12 hours | nih.gov |

| Microwave-Assisted N-Alkylation of Lactams | Phase-Transfer Catalyst / Solvent-Free | 115 seconds | mdpi.com |

| Microwave-Assisted Synthesis on Mineral Support | Basic Alumina / Solvent-Free | 2 minutes | cem.com |

Isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are typically employed. A common workflow involves quenching the reaction mixture, often with an acidic solution like aqueous HCl, followed by extraction of the organic product into a suitable solvent such as ethyl acetate (B1210297). nih.govorgsyn.org The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. nih.gov

Further purification is generally achieved through one of two primary methods:

Column Chromatography: This is a widely used technique to separate the target compound from impurities. For instance, the purification of a substituted nitrobiphenyl was achieved using flash column chromatography on silica (B1680970) gel with a hexane/ethyl acetate eluent system. orgsyn.org

Recrystallization: This method is effective for obtaining highly pure crystalline solids. It involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. The resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, an analogue, was accomplished by recrystallization of its diastereomeric salts. nih.gov In other cases, the final product is collected by simple filtration and washing with a solvent like diethyl ether. orgsyn.org

Green Chemistry Principles in the Synthesis of N-Aryl Pyrrolidin-2-ones

The application of green chemistry principles to the synthesis of N-aryl pyrrolidin-2-ones aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key area of focus in green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of N-aryl pyrrolidin-2-ones and related lactams, significant progress has been made in developing solvent-free methods and employing greener solvent alternatives.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions without a solvent. cem.comtsijournals.com Reactions can be performed with the neat reactants, sometimes adsorbed onto a solid mineral support like alumina. cem.com This approach not only eliminates solvent waste but also often leads to dramatically shorter reaction times and easier work-up procedures. mdpi.comresearchgate.netacs.org

Green Solvents: When a solvent is necessary, the trend is to replace conventional, hazardous solvents with more environmentally benign options.

For the widely used Buchwald-Hartwig amination, problematic solvents such as 1,4-dioxane and toluene are often employed. acsgcipr.org Research has identified greener alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which are considered superior in terms of safety, health, and environmental impact. nsf.govacs.orgacs.org

Water is another highly desirable green solvent, and some Buchwald-Hartwig amination reactions have been successfully performed in aqueous systems. acsgcipr.org

Other green solvents like ethanol (B145695) have been used effectively in eco-friendly multicomponent reactions to produce substituted pyrrolidinones. nih.gov

Table 2: Green Solvents for N-Aryl Pyrrolidin-2-one Synthesis

| Reaction Type | Conventional Solvents | Green Alternative Solvents | Reference |

| Buchwald-Hartwig Amination | 1,4-Dioxane, Toluene | 2-MeTHF, MTBE, Water | acsgcipr.orgnsf.govacs.orgacsgcipr.org |

| Multicomponent Reactions | Acetic Acid | Ethanol | nih.gov |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are central to green chemistry as they minimize the generation of waste.

In the context of synthesizing N-aryl pyrrolidin-2-ones, the key C-N bond-forming step is often achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org From an atom economy perspective, these reactions present challenges:

They are substitution reactions, not addition reactions, meaning stoichiometric byproducts (e.g., salts) are inherently formed.

Catalysts, often containing precious metals like palladium, and complex ligands are used. While essential for the reaction, they contribute to waste streams and have a significant environmental footprint associated with their production and disposal. acsgcipr.org

Catalyst Optimization: Minimizing the loading of the palladium or copper catalyst and the associated ligand reduces cost and waste. acsgcipr.org

Reaction Type Selection: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom- and step-economical. nih.gov They reduce the need for intermediate isolation and purification steps, thus minimizing solvent use and waste generation.

Avoiding Stoichiometric Reagents: Using catalytic amounts of reagents whenever possible is a core green chemistry principle. Modern Ullmann and Buchwald-Hartwig reactions use catalytic amounts of copper or palladium, a significant improvement over older methods that required stoichiometric amounts of copper. wikipedia.org Furthermore, avoiding large excesses of any single reactant improves the material efficiency. acsgcipr.org

While transition-metal-catalyzed cross-coupling reactions are powerful and indispensable, a continued focus on developing methods with higher atom economy, such as direct C-H amination, and the broader application of multicomponent strategies will further align the synthesis of N-aryl pyrrolidin-2-ones with the principles of green chemistry.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Methyl 2 Nitrophenyl Pyrrolidin 2 One

Detailed Reaction Kinetics and Rate Determining Steps

In many reactions involving substituted nitrophenyl compounds, the initial step that disrupts the aromaticity of the ring is often the slowest and therefore the rate-determining step. masterorganicchemistry.com For instance, in nucleophilic aromatic substitution, the attack of the nucleophile on the electron-deficient aromatic ring to form a tetrahedral intermediate is typically the step with the highest activation energy. masterorganicchemistry.comnih.gov The rate of such reactions would be dependent on the concentrations of both the substrate and the incoming nucleophile.

A hypothetical kinetic study for a reaction could yield data similar to that presented in the table below, illustrating how the determination of reaction order is approached.

| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This interactive table demonstrates a hypothetical second-order reaction, where doubling the concentration of either the substrate or the reagent doubles the initial reaction rate.

For complex reactions like catalytic hydrogenation, the rate can be influenced by factors such as catalyst surface area, temperature, and pressure, with the rate-determining step potentially being the adsorption of reactants onto the catalyst surface or the surface reaction itself. rsc.org

Elucidation of Reaction Intermediates

The transformation of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one often proceeds through transient species known as reaction intermediates. While typically not isolated, these intermediates can be detected using spectroscopic methods or inferred from the final products.

During the reduction of the nitro group, a six-electron process, several intermediates are formed. nih.gov The reaction proceeds sequentially through a nitroso derivative and then an N-hydroxylamino derivative before yielding the final amine product. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions on the nitrophenyl ring, a key intermediate is the Meisenheimer complex. nih.govyoutube.com This is a resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks the electron-deficient aromatic ring. youtube.com The presence of the strongly electron-withdrawing nitro group is essential for stabilizing this complex. youtube.comyoutube.com

Mechanisms of Nitro Group Reductions and Subsequent Functionalizations

The reduction of the nitro group on the aromatic ring to an amino group is a pivotal transformation, as it significantly alters the electronic properties of the molecule and opens pathways for further functionalization, such as diazotization and subsequent coupling reactions. masterorganicchemistry.com This conversion can be achieved through various methods, each with a distinct mechanism. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation is a common and efficient method for reducing nitroarenes. commonorganicchemistry.com The reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a source of hydrogen (H₂ gas). masterorganicchemistry.comcommonorganicchemistry.com

The mechanism involves the following key steps:

Adsorption: Both the hydrogen gas and the substrate, this compound, adsorb onto the surface of the metal catalyst. youtube.com

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface. researchgate.net

Stepwise Reduction: The adsorbed nitro group is then reduced in a stepwise manner by the activated hydrogen atoms on the catalyst surface. youtube.com This process involves the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced. rsc.org

Desorption: Once the reduction is complete, the product, 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (B2591437), desorbs from the catalyst surface, freeing up the active sites for another reaction cycle. youtube.com

Electrochemical methods offer an alternative route to nitro group reduction, allowing for controlled reduction by tuning the electrode potential. The process involves the direct transfer of electrons from an electrode surface to the molecule. researchgate.net

The reduction of a nitro group is a multi-electron process. nih.gov The pathway generally proceeds as follows:

Initial Electron Transfer: The nitro group accepts an electron to form a nitro radical anion. This is often a reversible step. researchgate.netrsc.org

Further Reduction: This radical anion can undergo further reduction and protonation steps. Depending on the conditions (such as pH), the reaction proceeds through the nitroso and hydroxylamine intermediates. nih.govresearchgate.net

Final Product Formation: A total of six electrons and six protons are consumed to fully convert the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net

The table below outlines the general sequence and electron requirement for the electrochemical reduction of an aromatic nitro group.

| Step | Transformation | Electrons Transferred |

| 1 | R-NO₂ → [R-NO₂]⁻• | 1e⁻ |

| 2 | [R-NO₂]⁻• → R-NO | 1e⁻, 2H⁺, -H₂O |

| 3 | R-NO → R-NHOH | 2e⁻, 2H⁺ |

| 4 | R-NHOH → R-NH₂ | 2e⁻, 2H⁺, -H₂O |

This interactive table shows the sequential four-step, six-electron pathway for the electrochemical reduction of a nitro group to an amine.

Investigating Ring-Opening and Ring-Closing Reaction Mechanisms of the Pyrrolidinone Core

The pyrrolidinone ring, a five-membered lactam, is generally stable but can undergo ring-opening reactions under certain conditions, such as strong acid or base hydrolysis. This would involve the cleavage of the amide bond to yield a gamma-aminocarboxylic acid derivative.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone core. researchgate.net For instance, the intramolecular cyclization of a γ-amino acid or the cyclization of a γ-haloamide can form the pyrrolidinone ring. Ring-contraction reactions of larger rings, like piperidines, can also be engineered to produce pyrrolidinone derivatives. rsc.orgnih.gov

Exploration of Aromatic Substitution Mechanisms on the Nitrophenyl Moiety

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. youtube.com This group strongly reduces the electron density of the ring, particularly at the ortho and para positions relative to itself, making these sites susceptible to attack by nucleophiles. nih.govyoutube.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: nih.gov

Addition Step: A nucleophile attacks the carbon atom bearing a potential leaving group (in this case, positions ortho or para to the nitro group would be activated, but substitution typically requires a leaving group like a halide at the attack site). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com This step is usually the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Elimination Step: The aromaticity is restored in a fast step where the leaving group departs, and the electron pair from the bond to the leaving group re-forms the aromatic π-system. masterorganicchemistry.com

The reactivity in SNAr reactions is heavily dependent on the electron-withdrawing power of the substituents on the ring and the nature of the leaving group. nih.gov

Studies on Chemo-, Regio-, and Stereoselectivity in Syntheses

The synthesis of this compound and its subsequent chemical transformations would necessitate careful control over selectivity at several key stages. While experimental data for this specific compound is unavailable, the primary selectivity issues can be examined hypothetically.

Regioselectivity

A primary route to this compound would likely involve the N-arylation of 2-pyrrolidinone (B116388). This is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction with an appropriately substituted nitroaromatic ring, such as 1-fluoro-4-methyl-2-nitrobenzene or 1-chloro-4-methyl-2-nitrobenzene.

In this context, regioselectivity refers to the specific position on the aromatic ring where the pyrrolidinone nitrogen attacks. The precursor, 1-halo-4-methyl-2-nitrobenzene, has a halogen atom that serves as a leaving group. The regioselectivity is dictated by the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned ortho to the halogen. This group strongly activates the carbon atom attached to the halogen for nucleophilic attack, making the desired substitution highly regioselective. The methyl group (-CH₃) at the para position has a weaker electronic effect and would not direct the substitution to another position. Therefore, the reaction is expected to proceed with high regioselectivity to yield the single desired isomer, this compound.

Chemoselectivity

Chemoselectivity becomes a critical consideration in subsequent transformations of the molecule. The compound possesses two key functional groups: a nitro group and a lactam (amide) carbonyl group. A common synthetic step for such an intermediate is the reduction of the nitro group to an amine, which serves as a handle for further functionalization.

A chemoselectivity challenge arises in choosing a reducing agent that will selectively reduce the nitro group without affecting the lactam carbonyl.

Selective Nitro Group Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) is a standard method that is often highly chemoselective for the reduction of nitro groups in the presence of amides. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also classic choices for this selective transformation.

Potential for Lactam Reduction: Conversely, less selective or more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the nitro group and the lactam carbonyl, leading to the corresponding pyrrolidine (B122466) derivative.

The hypothetical chemoselectivity of such a reduction is outlined in the table below.

Table 1: Hypothetical Chemoselectivity in the Reduction of this compound

| Reagent/Condition | Target Functional Group | Expected Outcome |

|---|---|---|

| H₂, Pd/C, Ethanol (B145695) | Nitro Group | High selectivity for reduction to amine |

| SnCl₂, HCl | Nitro Group | High selectivity for reduction to amine |

| Fe, CH₃COOH | Nitro Group | High selectivity for reduction to amine |

Stereoselectivity

Stereoselectivity relates to the control of stereoisomer formation in a chemical reaction. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, its direct synthesis from achiral precursors like 2-pyrrolidinone does not involve stereoselectivity.

However, stereoselectivity would become a crucial factor if a substituted pyrrolidinone ring containing one or more chiral centers (e.g., derived from L-proline or L-glutamic acid) were used. In such a case, the introduction of the N-aryl group would not create a new stereocenter, but any subsequent reactions on the pyrrolidinone ring would require diastereoselective control relative to the existing chiral centers. As no such synthesis or transformation is documented for the title compound, further analysis remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides a definitive map of the molecular structure of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one by detailing the chemical environment, connectivity, and spatial proximity of its hydrogen and carbon atoms.

A complete assignment of the ¹H and ¹³C NMR spectra is the foundation of structural elucidation. Based on established chemical shift principles and data from analogous N-aryl amides, the expected spectral data can be predicted. The protons on the pyrrolidinone ring are expected to appear as multiplets in the aliphatic region, while the aromatic protons will resonate in the downfield region, influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The carbonyl carbon of the lactam is characteristically found at the low-field end of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175 |

| C3 (-CH₂) | ~2.6 (t) | ~32 |

| C4 (-CH₂) | ~2.1 (quint) | ~18 |

| C5 (-CH₂) | ~3.9 (t) | ~48 |

| Aromatic C1' | - | ~138 |

| Aromatic C2' (-NO₂) | - | ~145 |

| Aromatic C3' (-H) | ~7.8 (d) | ~125 |

| Aromatic C4' (-CH₃) | - | ~135 |

| Aromatic C5' (-H) | ~7.4 (dd) | ~130 |

| Aromatic C6' (-H) | ~7.6 (d) | ~128 |

| Methyl (-CH₃) | ~2.4 (s) | ~21 |

To unambiguously assign these resonances and establish the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the pyrrolidinone ring (C3-H₂ to C4-H₂ and C4-H₂ to C5-H₂). It would also confirm the connectivity between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). This is a crucial experiment for assigning the carbon signals based on the previously determined proton assignments. For instance, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal around 21 ppm, confirming the methyl group's identity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is vital for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key correlations would include the C5 protons of the pyrrolidinone ring to the C1' carbon of the phenyl ring, confirming the N-aryl linkage. Correlations from the aromatic protons to the carbonyl carbon (C2) and the nitro-bearing carbon (C2') would also be expected. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOESY correlation would be expected between the C5 protons of the pyrrolidinone ring and the aromatic proton at the C6' position, which would indicate a perpendicular or near-perpendicular arrangement of the phenyl ring relative to the lactam ring.

The conformation of the five-membered pyrrolidinone ring and the orientation of the N-aryl substituent can be investigated using NMR data. The pyrrolidinone ring is not planar and typically adopts an "envelope" or "twist" conformation. researchgate.netnih.gov The exact conformation can be inferred from the magnitude of the vicinal proton-proton coupling constants (³JHH) within the ring, analyzed through a Karplus relationship which correlates coupling constants to dihedral angles. nih.gov

Furthermore, the spatial relationship between the two rings is dictated by rotation around the N-C1' bond. NOESY data is critical here; observing a spatial correlation between the pyrrolidinone's C5 protons and the phenyl ring's C6' proton would provide direct evidence for the preferred rotational conformer. frontiersin.org

Rotation around the N-aryl bond in N-substituted amides is often restricted due to steric hindrance and electronic effects (partial double bond character). nih.gov In this compound, the presence of the ortho-nitro group is expected to create a significant energy barrier to rotation around the N-C1' bond. This restricted rotation can be studied using variable temperature (VT) NMR, a technique known as dynamic NMR (DNMR). nih.gov

At low temperatures, this rotation may be slow enough on the NMR timescale to result in the appearance of two distinct sets of signals for the aromatic protons (rotamers). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shape changes and determining the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For the related compound N-phenylpyrrolidin-2-one, a rotational barrier of approximately 7 kJ/mol has been determined through force-field simulations, though the ortho-nitro group in the target molecule would lead to a substantially higher barrier. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. thermofisher.com

FT-IR spectroscopy is particularly effective for identifying the characteristic functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions corresponding to the amide and nitro groups.

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This band is characteristic of the carbonyl group in a five-membered lactam ring. In a related complex molecule, this band was observed at 1666 cm⁻¹. researchgate.net

Nitro (NO₂) Group Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. For a nitrophenyl-containing structure, these have been reported at 1512 cm⁻¹ and 1342 cm⁻¹, respectively. researchgate.net

C-N Stretches: The stretching vibrations for the aryl-N and lactam C-N bonds will appear in the fingerprint region, typically between 1200-1350 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-H Stretches: Aliphatic C-H stretching from the pyrrolidinone and methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Table 2: Predicted Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch (Lactam) | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |

Raman spectroscopy provides information that complements FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, non-polar or symmetric bonds often produce stronger Raman signals.

Nitro Group Vibrations: The symmetric stretch of the nitro group is often very intense in the Raman spectrum, providing a clear marker for this functional group.

Aromatic Ring Vibrations: The phenyl ring's "breathing" mode, a symmetric vibration, typically gives a strong and sharp signal in the Raman spectrum, which is useful for confirming the presence of the aromatic system.

Carbonyl C=O Stretch: The amide carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum. Studies on similar molecules like N-methyl-2-pyrrolidinone show this band clearly. researchgate.net

Raman spectroscopy is also a powerful tool for in-situ reaction monitoring. The appearance or disappearance of key bands, such as the nitro group vibrations or the characteristic ring modes, could be used to track the synthesis or subsequent reactions of this compound in real-time without the need for sample extraction.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₁H₁₂N₂O₃), the exact mass can be calculated, allowing for unambiguous identification and differentiation from isobaric compounds. This high precision is also fundamental for analyzing isotopic patterns, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, further confirming the elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound without causing significant fragmentation. nih.govnih.gov In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺. Given the compound's calculated monoisotopic mass, the expected m/z (mass-to-charge ratio) for this ion in a high-resolution spectrum would be approximately 221.0921. The high accuracy of HRMS allows for the confirmation of the elemental composition C₁₁H₁₃N₂O₃⁺ for this ion. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to induce fragmentation and elicit further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs a hard ionization technique, most commonly Electron Ionization (EI). In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. nist.gov The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak at m/z 220 would be expected. The fragmentation pathways are dictated by the molecule's functional groups, including the pyrrolidin-2-one ring, the nitro group, and the substituted phenyl ring. Plausible fragmentation mechanisms include:

Alpha-cleavage: Fission of bonds adjacent to the carbonyl group of the pyrrolidinone ring.

Cleavage of the N-Aryl bond: Separation of the pyrrolidinone ring from the nitrophenyl moiety.

Loss of the nitro group: Elimination of NO₂ (46 Da) or NO (30 Da) followed by CO (28 Da).

Rearrangement reactions: Such as McLafferty rearrangements if sterically feasible, though less common in this specific structure.

A proposed fragmentation pattern can lead to several characteristic ions, which are instrumental in identifying the compound.

Table 1: Predicted Key Mass Fragments of this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Description |

| 220 | [C₁₁H₁₂N₂O₃]⁺· | Molecular Ion (M⁺·) |

| 192 | [C₁₁H₁₂N₂O]⁺· | Loss of CO from the lactam ring |

| 174 | [C₁₁H₁₂N₂]⁺· | Loss of NO₂ |

| 134 | [C₈H₈NO]⁺ | Fragment containing the methylnitrophenyl group and carbonyl |

| 120 | [C₇H₆NO]⁺ | Loss of CH₂ from the m/z 134 fragment |

| 84 | [C₅H₈NO]⁺ | Pyrrolidin-2-one cation radical |

| 56 | [C₃H₆N]⁺ | Cleavage product of the pyrrolidinone ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic structure of the nitrophenyl chromophore. The presence of the nitro group (-NO₂) and the aromatic ring creates a conjugated system that absorbs light in the UV region.

The primary electronic transitions are typically π → π* and n → π. The strong π → π transitions of the substituted benzene (B151609) ring are expected to produce intense absorption bands. The nitro group, a strong chromophore, will significantly influence the absorption maxima (λ_max). Compared to nitrobenzene, the presence of the methyl group (an auxochrome) and the pyrrolidin-2-one substituent may cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands. Studies on similar nitroaromatic compounds show strong absorption in the UV region. researchgate.net For instance, related N-substituted pyrrolidinones exhibit absorption below 450 nm. researchgate.netnih.gov

Single Crystal X-ray Diffraction Studies for Absolute Structure and Solid-State Conformation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1-(4-Nitrophenyl)pyrrolidine, can provide valuable insights into the likely crystal system, space group, and molecular conformation. lookchem.com

Based on analogous compounds, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. lookchem.comacs.org The space group determination would reveal the symmetry elements present within the crystal lattice. For example, the related compound 1-(4-Nitrophenyl)pyrrolidine crystallizes in the orthorhombic system with the space group Pbca. lookchem.com Such a centrosymmetric space group would indicate that the crystal is composed of a racemic mixture of enantiomers if the molecule is chiral.

Table 2: Crystallographic Data for the Analogous Compound 1-(4-Nitrophenyl)pyrrolidine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | lookchem.com |

| Space Group | Pbca | lookchem.com |

| a (Å) | 10.3270 | lookchem.com |

| b (Å) | 9.9458 | lookchem.com |

| c (Å) | 18.6934 | lookchem.com |

| Z (molecules/unit cell) | 8 | lookchem.com |

Note: This data is for a structurally similar compound and serves as a predictive model.

The crystal packing of this compound would be governed by a network of non-covalent intermolecular interactions. The key functional groups influencing these interactions are the nitro group, the lactam (cyclic amide) carbonyl group, and the aromatic ring. Expected interactions include:

C-H···O Hydrogen Bonds: The polarized C-O and N-O bonds of the carbonyl and nitro groups can act as hydrogen bond acceptors for C-H donors from the pyrrolidinone ring, methyl group, and aromatic ring of neighboring molecules.

π-π Stacking: The electron-deficient nitrophenyl rings are likely to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice. mdpi.com

Dipole-Dipole Interactions: The large dipole moments associated with the nitro and carbonyl groups will lead to strong dipole-dipole interactions that influence the molecular arrangement.

Potential Applications As a Building Block or Intermediate in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of Complex Heterocyclic Compounds

The structure of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one is an ideal starting point for constructing more complex heterocyclic frameworks, which are central to medicinal and agricultural chemistry. researchgate.netopenmedicinalchemistryjournal.com The pyrrolidin-2-one (or γ-lactam) core is a recurring motif in a multitude of natural products and pharmacologically active molecules. researchgate.net

The primary route for elaboration involves the chemical modification of the nitro group. Reduction of the nitro group to an amine is a high-yielding and straightforward transformation that unlocks numerous synthetic pathways. The resulting aniline (B41778) derivative, 1-(2-amino-4-methylphenyl)pyrrolidin-2-one (B2591437), can undergo intramolecular or intermolecular cyclization reactions to form new heterocyclic rings fused to the aromatic core. For instance, reactions with appropriate reagents could lead to the formation of:

Benzodiazepines: By reacting the aniline with α-haloketones or other bifunctional building blocks.

Quinolines and Quinolones: Through cyclization reactions such as the Povarov reaction, which can be used to construct tetrahydroquinoline systems. researchgate.net

Phenazines or other fused N-heterocycles: Via condensation and cyclization reactions.

This versatility allows chemists to leverage the compound as a scaffold to access libraries of complex molecules for biological screening and drug discovery programs. nih.gov

Role in the Construction of Macrocyclic Structures

Macrocyclic compounds are of significant interest in supramolecular chemistry and drug development due to their unique binding capabilities. While direct applications of this compound in macrocycle synthesis are not yet established, its structure offers clear potential. By introducing a second reactive functional group, the molecule can be converted into a monomer suitable for macrocyclization reactions.

For example, benzylic bromination of the methyl group could install a reactive handle. Subsequent reduction of the nitro group would yield a bifunctional intermediate with an amine at one end and a benzyl (B1604629) bromide at the other. Under high-dilution conditions, this intermediate could undergo self-condensation to form a macrocyclic structure containing both the pyrrolidinone and the aromatic moiety. The rigidity of the aromatic ring and the conformational flexibility of the pyrrolidinone could impart specific shapes and properties to the resulting macrocycle, making it a candidate for host-guest chemistry or as a novel ionophore.

Integration into Polymeric Systems (e.g., for non-biological materials, dyes)

The field of materials science constantly seeks novel monomers to create polymers with tailored properties. This compound could serve as a precursor for such monomers. ontosight.ai The aromatic nitro group is a powerful chromophore, and its incorporation into a polymer backbone could yield new dyes or pigments.

A feasible pathway to polymerization involves the reduction of the nitro group to an amine. The resulting 1-(2-amino-4-methylphenyl)pyrrolidin-2-one could then be used in step-growth polymerization. For example:

Polyamides: Reaction with a diacyl chloride would lead to the formation of an aromatic polyamide (aramid) with pendant pyrrolidinone groups. These groups could enhance solubility or modify the thermal properties of the polymer.

Polyimides: Condensation with a dianhydride would produce polyimides, a class of high-performance polymers known for their exceptional thermal stability.

The presence of the pyrrolidinone ring, a highly polar and hydrophilic moiety, could be used to tune the physical properties of the resulting polymers, such as their adhesion, water absorption, and thermal characteristics. This is analogous to how N-vinylpyrrolidone is used to produce water-soluble polymers with a wide range of industrial applications. researchgate.net

Utilization in Ligand Design for Organometallic Catalysis

The pyrrolidine (B122466) scaffold is a cornerstone of modern asymmetric catalysis, most famously represented by the amino acid proline and its derivatives. nih.gov The nitrogen and carbonyl oxygen atoms of the lactam in this compound can act as coordination sites for metal centers. ontosight.ai

By modifying the aromatic ring, this compound can be elaborated into more sophisticated ligand architectures. For instance, ortho-lithiation of the aromatic ring followed by quenching with a phosphine (B1218219) electrophile could install a phosphine group, creating a bidentate P,N-ligand. Such ligands are highly sought after in transition-metal catalysis for cross-coupling reactions, hydrogenations, and other important organic transformations. The chiral environment that could be introduced at the pyrrolidinone ring further enhances its potential for use in enantioselective catalysis.

Development of Novel Synthetic Reagents Utilizing the Compound's Reactivity Profile

The distinct reactivity of the functional groups within this compound allows for its development into specialized synthetic reagents. uni.lu The electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, allowing for the introduction of various nucleophiles.

Furthermore, after the reduction of the nitro group, the resulting aniline can be converted into a diazonium salt. Aryl diazonium salts are exceptionally versatile intermediates in organic synthesis, participating in a wide array of transformations, including Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, as well as Heck and Suzuki couplings. A reagent based on this scaffold would allow for the direct introduction of the 1-(pyrrolidin-2-one)-4-methylphenyl moiety into various organic molecules.

Exploration in Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. jhuapl.edubohrium.com A key design principle for NLO molecules is the creation of a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

This compound fits this molecular template perfectly.

Electron Acceptor (Pull): The nitro group (-NO₂) is a very strong electron-withdrawing group.

π-Conjugated System: The phenyl ring provides the necessary pathway for electron delocalization.

Electron Donor (Push): The nitrogen atom of the pyrrolidinone ring can donate its lone pair of electrons into the aromatic system.

This intramolecular charge-transfer character is a prerequisite for high second-order NLO activity (β). The compound is structurally analogous to other well-known NLO materials like 2-methyl-4-nitroaniline (B30703) (MNA), suggesting it could exhibit significant NLO properties suitable for applications like second-harmonic generation. jhuapl.eduresearchgate.net

Potential as Photosensitizing Material

Aromatic nitro compounds are well-known for their photochemical activity and are often used as photosensitizers or in photolabile protecting groups. jhuapl.edu Photosensitizers are molecules that can absorb light energy and transfer it to another molecule, thereby initiating a photochemical reaction. The nitroaromatic system in this compound can absorb UV light, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can then transfer its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species. This property could be exploited in photodynamic therapy or specialized photochemical synthesis.

Data Summary

| Application Area | Key Structural Features | Potential Transformation / Use |

| Complex Heterocycles | Nitro group, Pyrrolidin-2-one ring | Reduction of nitro group to amine, followed by cyclization reactions. |

| Macrocyclic Structures | Methyl group, Nitro group | Functionalization at two sites to create a monomer for macrocyclization. |

| Polymeric Systems | Nitro group, Pyrrolidin-2-one ring | Reduction to amine to form a monomer for polyamides or polyimides. |

| Organometallic Catalysis | Lactam N and O atoms | Act as coordination sites for metals; scaffold for chiral ligand synthesis. |

| Synthetic Reagents | Nitroaromatic system | Conversion to a diazonium salt for coupling reactions. |

| NLO Materials | Nitro group (acceptor), Pyrrolidinone N (donor), Phenyl ring (π-system) | "Push-pull" electronic structure for second-order NLO effects. |

| Photosensitizers | Nitroaromatic chromophore | Absorption of UV light to generate excited triplet states for energy transfer. |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Its Synthesis

The synthesis of N-aryl pyrrolidines and related structures is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net Future research should focus on developing novel catalytic systems for the efficient synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one. While a general synthesis may involve the reaction of pyrrolidine (B122466) with a derivative of 4-methyl-2-nitrobenzene, modern catalytic methods could offer improved yields, selectivity, and milder reaction conditions. ontosight.ai

Promising catalytic approaches to explore include:

Palladium-catalyzed Buchwald-Hartwig amination: This powerful cross-coupling reaction is widely used for the formation of C-N bonds and could be adapted for the N-arylation of 2-pyrrolidinone (B116388). researchgate.netnih.gov

Copper-catalyzed Ullmann condensation: A classic method for N-arylation that has seen significant advancements with the development of new ligand systems, making it a viable option.

Iridium-catalyzed transfer hydrogenation: For synthetic routes involving reductive amination of diketone precursors with 4-methyl-2-nitroaniline (B134579), iridium catalysts have shown high efficiency. nih.gov

Biopolymer-based heterogeneous catalysts: The development of green, recoverable catalysts, such as those supported on agar-agar gel, could provide an environmentally friendly and cost-effective synthetic route. mdpi.com

The exploration of these systems could lead to scalable and efficient production of the title compound, facilitating further research into its properties and applications.

Exploration of Photochemical Reactions and Excited State Chemistry

The presence of a nitrophenyl group, a well-known chromophore, suggests that this compound could exhibit interesting photochemical reactivity. libretexts.org Nitroaromatic compounds can undergo a variety of photoreactions, and the specific substitution pattern on the phenyl ring, along with the attached pyrrolidinone moiety, may lead to unique chemical transformations upon irradiation. rsc.orgnih.govnumberanalytics.com

Future investigations could focus on:

Intramolecular hydrogen abstraction: Ortho-nitrobenzyl compounds are classic photo-removable protecting groups that react via intramolecular hydrogen abstraction. Similar reactivity could be explored for the title compound. acs.org

Excited-state dynamics: Using ultrafast spectroscopy, the relaxation pathways of the photoexcited molecule could be mapped. mdpi.comrsc.org Studies on related nitrophenols show complex dynamics involving proton transfer and intersystem crossing, which could be relevant here. rsc.orgmdpi.com

Photocycloaddition reactions: The pyrrolidinone ring itself can participate in photochemical reactions, such as [2+2] cycloadditions, offering pathways to novel, complex molecular architectures.

Understanding the excited state chemistry is crucial, as it could reveal pathways for light-induced synthesis, degradation, or the development of photoresponsive materials.

Application of Flow Chemistry and Microreactor Technology for Efficient Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and scalability. acs.org The synthesis of this compound, particularly if it involves highly exothermic steps like nitration or energetic intermediates, is an ideal candidate for development using flow technology. researchgate.networktribe.comcam.ac.uk

Key areas for future research include:

Development of continuous nitration protocols: Safely performing the nitration of a precursor phenylpyrrolidinone in a microreactor could significantly reduce the hazards associated with this classic reaction.

Multi-step flow synthesis: Integrating several reaction steps, such as an N-arylation followed by further functionalization, into a continuous sequence without isolating intermediates can dramatically improve efficiency. researchgate.netvapourtec.com

Electrochemical flow synthesis: Combining electrosynthesis with flow chemistry can provide a green and efficient method for reactions like oxidative cyclization, which could be part of a synthetic route to pyrrolidinone precursors. acs.org

By leveraging microreactor technology, safer, more efficient, and scalable processes for producing this compound can be developed, making it more accessible for further study. acs.orgvapourtec.com

Advanced In-Situ Spectroscopic Monitoring of Its Reactions

To optimize synthetic protocols, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing a wealth of data that is unobtainable through traditional offline analysis. mt.com

Future studies should employ methods such as:

ReactIR (In-situ FTIR): This technique can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorptions. It has been successfully used to monitor the enantioselective α-arylation of N-Boc pyrrolidine. acs.orgnih.gov

In-situ NMR: For detailed mechanistic investigations, monitoring a reaction directly inside an NMR spectrometer can provide unambiguous structural information on transient intermediates. researchgate.net

Raman Spectroscopy: This is particularly useful for monitoring reactions involving crystalline materials or in aqueous media.

Applying these techniques to the synthesis of this compound would enable rapid process optimization and provide fundamental insights into the reaction mechanism. mt.com

Detailed Studies on Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound can have a profound impact on its physical characteristics, such as solubility, stability, and melting point. Aromatic nitro compounds are known to form crystals, and it is highly probable that this compound can exist in multiple crystalline forms, or polymorphs. researchgate.net

A thorough investigation in this area would involve:

Polymorph Screening: Systematically crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify different solid-state forms.

Structural Characterization: Using techniques like single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to characterize the distinct crystal structures.

Hirshfeld Surface Analysis: Computationally analyzing the intermolecular interactions within the crystal lattice to understand the forces governing the packing of the molecules. nih.gov

Understanding the polymorphism of this compound is critical for any potential application where its solid-state properties are important, such as in materials science or pharmaceuticals.

Expansion of Computational Modeling to Predict Novel Reactivity and Properties

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. nih.gov Applying modern computational methods to this compound could guide experimental work and provide deep mechanistic insights.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra) of the molecule. nih.govresearchgate.netmdpi.com

Reaction Mechanism Modeling: Simulating potential reaction pathways, such as those for catalytic synthesis or photochemical transformations, to identify transition states and calculate activation energies. rsc.org

Prediction of Physicochemical Properties: Calculating properties like dipole moment, polarizability, and orbital energies (HOMO/LUMO) to understand its reactivity and potential for forming intermolecular interactions, such as charge-transfer complexes, which are common for aromatic polynitro compounds. libretexts.org

These in silico studies can accelerate the discovery process, helping to prioritize the most promising synthetic routes and predict the most interesting properties for experimental investigation. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one analogs?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as catalysts, solvent systems, and temperature. For example, using Ullmann-type coupling (as seen in 1-(4-fluorophenyl)pyrrolidin-2-one synthesis) with iodobenzene derivatives can yield higher efficiency (~85%) compared to bromobenzene analogs (~59%) . Copper-catalyzed hydrothiolation (e.g., with thiophenol derivatives) may further improve regioselectivity and yield for substituted pyrrolidin-2-ones .

Q. How can crystallographic data validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical for confirming bond lengths, angles, and stereochemistry. For instance, Acta Crystallographica data (e.g., C–C bond lengths of ~1.50 Å and nitrophenyl torsion angles) provide benchmarks for structural validation .

Q. What analytical techniques are essential for characterizing purity and functional groups?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis (e.g., nitro group shifts at δ ~8.2 ppm in aromatic regions) and HRMS for molecular weight confirmation. Chromatography (HPLC/GC) with UV detection at λ ~260 nm (nitroaromatic absorption) ensures purity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro vs. methyl groups) influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the para position, facilitating nucleophilic substitution. Computational studies (e.g., DFT calculations) can quantify charge distribution, while experimental kinetic data (e.g., reaction rates under varying pH) validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Pilot-scale reactions often face mass transfer limitations. Use Design of Experiments (DoE) to test variables (e.g., stirring rate, solvent volume). For example, transitioning from batch to flow chemistry may improve yields by 15–20% for copper-catalyzed reactions .

Q. How can structure-activity relationships (SAR) guide biological activity studies?

- Methodological Answer : Compare bioactivity of analogs (e.g., 1-(4-fluorophenyl) vs. 1-(4-nitrophenyl) derivatives) in assays targeting specific receptors (e.g., corticotropin-releasing factor antagonists). IC₅₀ values and molecular docking (e.g., using PyMOL) correlate substituent effects with binding affinity .

Q. What crystallographic challenges arise when analyzing nitroaromatic derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.